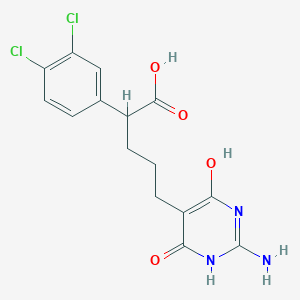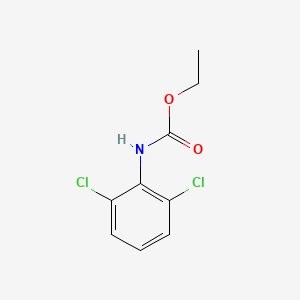
Ethyl (2,6-dichlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2,6-dichlorophenyl)carbamate: is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of carbamic acid and is characterized by the presence of two chlorine atoms attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions:
Reaction of 2,6-dichloroaniline with ethyl chloroformate: This method involves the reaction of 2,6-dichloroaniline with ethyl chloroformate in the presence of a base such as triethylamine.
Carbamoylation of 2,6-dichloroaniline: Another method involves the carbamoylation of 2,6-dichloroaniline using ethyl isocyanate.
Industrial Production Methods: Industrial production of ethyl (2,6-dichlorophenyl)carbamate often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: Ethyl (2,6-dichlorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the phenyl ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,6-dichloroaniline and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, room temperature to elevated temperatures.
Hydrolysis: Hydrochloric acid, sodium hydroxide, reflux conditions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products such as 2,6-dichloroaniline derivatives can be formed.
Hydrolysis: 2,6-dichloroaniline and ethanol.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Ethyl (2,6-dichlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agent: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Industry:
作用機序
Molecular Targets and Pathways: Ethyl (2,6-dichlorophenyl)carbamate exerts its effects by inhibiting specific enzymes, such as acetylcholinesterase, in pests. This inhibition leads to the accumulation of acetylcholine, resulting in the disruption of normal nerve function and ultimately causing the death of the pest .
類似化合物との比較
Methyl (2,6-dichlorophenyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Propyl (2,6-dichlorophenyl)carbamate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific combination of the ethyl group and the 2,6-dichlorophenyl moiety, which imparts distinct chemical and biological properties compared to its methyl and propyl analogs .
特性
分子式 |
C9H9Cl2NO2 |
|---|---|
分子量 |
234.08 g/mol |
IUPAC名 |
ethyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
InChIキー |
UUHKLXIRQAXOFC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




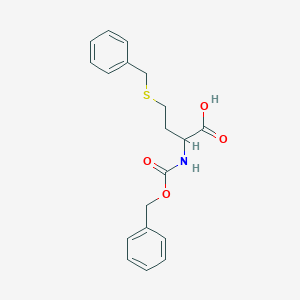
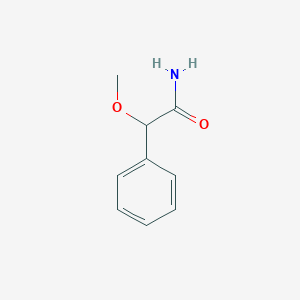


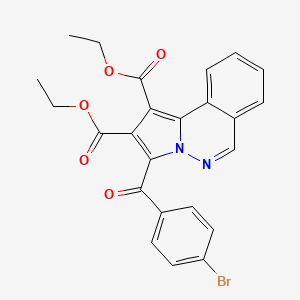
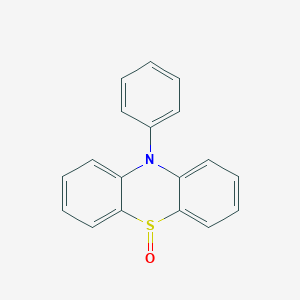
![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)
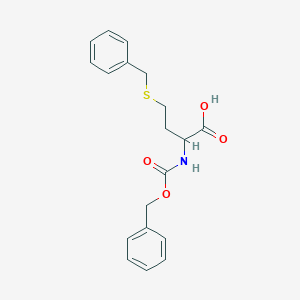
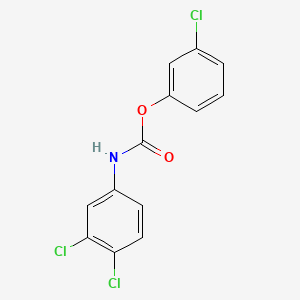
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)

